molecular formula C8H6ClNS B8618488 3-Chloro-7-methyl-1,2-benzothiazole

3-Chloro-7-methyl-1,2-benzothiazole

Cat. No.: B8618488
M. Wt: 183.66 g/mol
InChI Key: GSCYCIBNVXCGCK-UHFFFAOYSA-N
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Description

3-Chloro-7-methyl-1,2-benzothiazole is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a chlorine substituent at position 3 and a methyl group at position 6. Benzothiazoles are known for their aromaticity, planarity, and applications in pharmaceuticals and materials science. The chlorine and methyl substituents likely influence its electronic profile, solubility, and reactivity, as seen in related compounds .

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

3-chloro-7-methyl-1,2-benzothiazole

InChI

InChI=1S/C8H6ClNS/c1-5-3-2-4-6-7(5)11-10-8(6)9/h2-4H,1H3

InChI Key

GSCYCIBNVXCGCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NS2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Benzothiazole Derivatives

Halogen Substituents
  • 7-Bromo-1,2-benzothiazole (CID 19387302) :
    • Replacing chlorine with bromine increases molecular weight (212.08 g/mol vs. ~185.67 g/mol for 3-chloro-7-methyl derivative) and polarizability.
    • The bromine atom’s larger atomic radius may enhance lipophilicity and alter intermolecular interactions, as seen in its SMILES structure (C1=CC2=C(C(=C1)Br)SN=C2) .
Methyl Substituent Positioning
  • 6-Chloro-7-methyl-1,4,2-benzodithiazine (): Methyl at position 7 and chlorine at position 6 in a benzodithiazine system (a fused ring with two sulfur atoms) results in distinct NMR shifts (δ 2.44 ppm for CH3-7) and a high melting point (313–315°C). This contrasts with the monocyclic benzothiazole, where reduced ring strain may lower thermal stability .

Structural and Electronic Comparisons with Heterocyclic Analogs

Benzoxazole Derivatives
  • 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole () :
    • Replacing sulfur with oxygen in the heterocycle increases electronegativity, altering bond angles (e.g., C10–C9–C3 = 113.4°) and reducing π-electron density.
    • The dihedral angle between benzoxazole and phenyl rings (70.33°) reflects steric effects absent in planar benzothiazoles .
Dihydrobenzothiazole Derivatives
  • (Z)-3-Chloromethylidene-5,6-dimethoxy-2-methyl-2,3-dihydro-1,2-benzothiazole 1,1-dioxide () :
    • The dihydro structure introduces partial saturation, reducing aromaticity. Methoxy groups at positions 5 and 6 enhance electron donation, as evidenced by IR peaks (C=O at 1740 cm⁻¹) and planar benzothiazole ring geometry (max. deviation: 0.235 Å) .

Physicochemical and Spectral Properties

Melting Points and Stability
Compound Melting Point (°C) Key Features
6-Chloro-7-methyl-benzodithiazine 313–315 High thermal stability due to fused rings
Methyl 6-chloro-3-(1-methylhydrazino)-benzodithiazine 252–253 Hydrazine substituent lowers stability
(Z)-3-Chloromethylidene-dihydrobenzothiazole N/A Methoxy groups enhance crystallinity
Spectral Data
  • NMR Shifts :
    • Methyl groups in benzothiazoles resonate at δ 2.44–3.88 ppm (e.g., CH3-7 in : δ 2.44 ppm) .
    • Chlorine substituents deshield adjacent protons (e.g., H-5 in : δ 8.09 ppm) .
  • IR Peaks :
    • Sulfonyl (SO₂) stretches at 1340–1160 cm⁻¹ () vs. carbonyl (C=O) at 1740 cm⁻¹ in dihydro derivatives .

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